trans-4-Methyl-7,8-dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline hbr
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Overview
Description
trans-4-Methyl-7,8-dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline hbr: is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a quinoline backbone. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Methyl-7,8-dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline hbr typically involves multi-step organic reactionsThe final step often involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
trans-4-Methyl-7,8-dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline hbr can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the quinoline ring.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced forms of the quinoline ring .
Scientific Research Applications
trans-4-Methyl-7,8-dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline hbr has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which trans-4-Methyl-7,8-dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline hbr exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, altering their activity. Additionally, the quinoline backbone can intercalate with DNA or interact with other biomolecules, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methylquinoline: Lacks the hydroxyl groups and has different chemical properties.
7,8-Dihydroxyquinoline: Similar hydroxylation pattern but lacks the methyl group and the octahydrobenzo ring structure.
trans-4,5-Dihydroxy-1,2-dithiane: Shares some structural similarities but has a different core structure.
Uniqueness
trans-4-Methyl-7,8-dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline hbr is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
59424-69-0 |
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Molecular Formula |
C14H20BrNO2 |
Molecular Weight |
314.22 g/mol |
IUPAC Name |
(4aR,10bR)-4-methyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline-7,8-diol;hydrobromide |
InChI |
InChI=1S/C14H19NO2.BrH/c1-15-8-2-3-10-9-5-7-13(16)14(17)11(9)4-6-12(10)15;/h5,7,10,12,16-17H,2-4,6,8H2,1H3;1H/t10-,12-;/m1./s1 |
InChI Key |
VHGNBOCXAPQHAE-MHDYBILJSA-N |
Isomeric SMILES |
CN1CCC[C@H]2[C@H]1CCC3=C2C=CC(=C3O)O.Br |
SMILES |
CN1CCCC2C1CCC3=C2C=CC(=C3O)O.Br |
Canonical SMILES |
CN1CCCC2C1CCC3=C2C=CC(=C3O)O.Br |
Synonyms |
GJH 166 GJH-166 GJH-166, (trans)-isomer GJH-166, hydrobromide, (cis)-isomer trans-4-methyl-7,8-dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline hydrobromide |
Origin of Product |
United States |
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